molecular formula C8H10OS B15297958 4-Isopropylthiophene-3-carbaldehyde

4-Isopropylthiophene-3-carbaldehyde

Cat. No.: B15297958
M. Wt: 154.23 g/mol
InChI Key: VXDDTOGSSFQJFX-UHFFFAOYSA-N
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Description

4-Isopropylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by an isopropyl group attached to the fourth carbon and an aldehyde group attached to the third carbon of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene derivatives. This method typically uses an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to introduce the aldehyde group at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropylthiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylthiophene-3-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

4-propan-2-ylthiophene-3-carbaldehyde

InChI

InChI=1S/C8H10OS/c1-6(2)8-5-10-4-7(8)3-9/h3-6H,1-2H3

InChI Key

VXDDTOGSSFQJFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC=C1C=O

Origin of Product

United States

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